4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride
Overview
Description
“4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C10H19NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride” can be represented by the InChI code: 1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H . The molecular weight of the compound is 221.73 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride” are represented by its empirical formula C10H19NO2 . The compound has a molecular weight of 221.73 .Scientific Research Applications
Crystal and Molecular Structure
A study focused on a structurally related compound, 4-piperidinecarboxylic acid hydrochloride, revealing insights into its crystal structure, conformation, and intermolecular interactions. This research is significant for understanding the molecular geometry and potential applications in material science and crystal engineering (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Applications
Another study elaborates on paroxetine hydrochloride, a compound with a similar piperidine structure, highlighting its role as a selective serotonin reuptake inhibitor with applications in treating various psychiatric disorders. This research underscores the importance of piperidine derivatives in medicinal chemistry and pharmacology (Germann, Ma, Han, & Tikhomirova, 2013).
Organic Synthesis
Research on the synthesis of 4-chloropiperidine hydrochloride demonstrates the versatility of piperidine derivatives in organic synthesis, providing pathways to new chemical entities with potential applications across different scientific disciplines (Zhang, 2010).
Material Science and Spectroscopy
A detailed study on a compound featuring piperidine elements, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, highlights its structural, thermal, and optical properties. The findings have implications for the development of new materials with specialized functions (Karthik et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSJGZZQVIHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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